4-Ethyl-2,5-dimethoxybenzeneethanamine hydrochloride
Description
4-Ethyl-2,5-dimethoxybenzeneethanamine hydrochloride (CAS: 53581-54-7), also known as 2C-E hydrochloride or 4-ethyl-2,5-dimethoxyamphetamine hydrochloride, is a substituted phenethylamine derivative. Its molecular formula is C₁₂H₂₀ClNO₂ (hydrochloride form), featuring a phenethylamine backbone with ethyl and methoxy substituents at the 4- and 2,5-positions, respectively . The compound crystallizes in a triclinic system (a = 7.43 Å, b = 16.73 Å, c = 5.25 Å) and exhibits conformational similarities to 2,4,5-trimethoxyamphetamine but differs from neurotransmitters like dopamine hydrochloride . It is primarily utilized in research settings for studying psychotropic effects and receptor interactions, though its pharmacological profile remains partially characterized .
Properties
IUPAC Name |
2-(4-ethyl-2,5-dimethoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-4-9-7-12(15-3)10(5-6-13)8-11(9)14-2;/h7-8H,4-6,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDRFXSMYFXGIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1OC)CCN)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693270 | |
| Record name | 2-(4-Ethyl-2,5-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923013-67-6 | |
| Record name | 2,5-Dimethoxy-4-ethylphenethylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923013676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Ethyl-2,5-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 923013-67-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2C-E HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OSN5S910H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of 4-Ethyl-2,5-dimethoxybenzeneethanamine hydrochloride involves several steps. The starting material is typically 2,5-dimethoxybenzaldehyde, which undergoes a series of reactions including the formation of a nitrostyrene intermediate, reduction to the corresponding amine, and finally, the formation of the hydrochloride salt . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Ethyl-2,5-dimethoxybenzeneethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction of the nitrostyrene intermediate to the amine can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions under appropriate conditions.
Scientific Research Applications
4-Ethyl-2,5-dimethoxybenzeneethanamine hydrochloride has several scientific research applications:
Biological Activity
4-Ethyl-2,5-dimethoxybenzeneethanamine hydrochloride, also known as 2C-E, is a synthetic compound belonging to the phenethylamine class. It is characterized by its psychoactive properties and has been studied for its potential therapeutic applications as well as its recreational use. This article reviews the biological activity of this compound, including its pharmacological effects, metabolic pathways, and case studies.
Chemical Profile
- Molecular Formula : CHNO
- Molecular Weight : 209.28 g/mol
- CAS Registry Number : 71539-34-9
- Structural Characteristics : The compound features two methoxy groups and an ethyl side chain attached to a benzene ring, which contributes to its unique pharmacological profile.
Pharmacological Properties
This compound exhibits several key pharmacological activities:
Psychoactive Effects
- Mechanism of Action : The compound primarily acts as a serotonin receptor agonist, particularly at the 5-HT receptor. This interaction is responsible for the hallucinogenic effects observed in users .
- Effects on Mood and Perception : Users report experiences of euphoria, altered sensory perception, and visual hallucinations. At higher doses, it can lead to significant alterations in consciousness and ego dissolution .
Metabolic Pathways
The metabolism of this compound occurs primarily in the liver. Key metabolic processes include:
- Oxidative Deamination : This process produces various metabolites that may exhibit different pharmacological effects.
- Enzymatic Activity : Cytochrome P450 enzymes are involved in the metabolism of this compound, influencing its pharmacokinetics and potential toxicity .
Case Studies and Research Findings
- Clinical Observations : A study involving recreational users documented varying degrees of visual and auditory hallucinations, alongside physiological responses such as increased heart rate and blood pressure. These findings align with the known sympathomimetic properties of similar compounds within the phenethylamine class .
- Animal Studies : Research on rodent models has shown that administration of this compound can reduce aggressive behaviors. This suggests potential applications in managing aggression-related disorders .
- Toxicological Reports : Reports indicate that high doses can lead to adverse effects such as severe headaches, gastrointestinal distress, and increased anxiety levels post-consumption. These side effects underline the importance of dosage regulation in both recreational and therapeutic contexts .
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics of this compound compared to other related compounds:
| Compound Name | Molecular Formula | Psychoactive Effects | Primary Receptor Target |
|---|---|---|---|
| 4-Ethyl-2,5-dimethoxybenzeneethanamine HCl | CHNO | Hallucinations, euphoria | 5-HT |
| 2C-B | CHBrN | Hallucinations | 5-HT |
| 4-Bromo-2,5-dimethoxyphenethylamine | CHBrN | Euphoria, altered perception | 5-HT |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Halogenated derivatives (2C-B, 2C-C, 2C-I) exhibit higher molecular weights and melting points compared to alkyl-substituted analogs like 2C-E.
- Solubility : Sulfur-containing 2C-T-7 shows lower aqueous solubility, likely due to the propylthio group’s hydrophobic nature .
- NBOMe/NBOH Derivatives : Addition of a benzyl group (e.g., 25E-NBOH) significantly increases molecular weight and receptor binding affinity, often enhancing potency at serotonin (5-HT₂A) receptors .
Pharmacological and Receptor Binding Profiles
Mechanistic Insights :
- Halogen vs. Alkyl Substituents: Bromo and iodo groups in 2C-B/2C-I enhance 5-HT₂A binding affinity compared to 2C-E’s ethyl group, correlating with increased hallucinogenic potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
